S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate
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Overview
Description
S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate: is a complex organosulfur compound It is characterized by the presence of multiple functional groups, including thiosulfate, amino, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-((Hydroxy(dioxido)sulfanyl)thio)propylamine and 6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexylamine.
Coupling Reaction: The intermediate compounds are then coupled using appropriate reagents and conditions to form the desired product. This step often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiosulfate group, converting it to thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, sulfides
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate is used as a reagent in organic synthesis. Its unique functional groups make it a versatile intermediate for the preparation of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules, such as proteins and nucleic acids, makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, particularly in targeting diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing cellular pathways. For example, the thiosulfate group can act as a nucleophile, reacting with electrophilic centers in proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen sulfate
- S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen sulfite
- S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen phosphate
Uniqueness
S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate is unique due to its combination of thiosulfate, amino, and hydroxy groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
35871-55-7 |
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Molecular Formula |
C12H28N2O6S4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1,6-bis(3-sulfosulfanylpropylamino)hexane |
InChI |
InChI=1S/C12H28N2O6S4/c15-23(16,17)21-11-5-9-13-7-3-1-2-4-8-14-10-6-12-22-24(18,19)20/h13-14H,1-12H2,(H,15,16,17)(H,18,19,20) |
InChI Key |
LFRRGNUNELECBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNCCCSS(=O)(=O)O)CCNCCCSS(=O)(=O)O |
Origin of Product |
United States |
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